Cas no 886767-77-7 (tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate)

tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate 化学的及び物理的性質
名前と識別子
-
- tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate
- 3-(2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- (S)-3-(2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 886767-77-7
- AB46395
- 1228553-47-6
- tert-Butyl 3-(2-(trifluoromethyl)phenyl)piperazine-1-carboxylate
- AB46394
- (R)-3-(2-TRIFLUOROMETHYL-PHENYL)-PIPERAZINE-1-CARBOXYLIC ACID TERT-BUTYL ESTER
- 1228571-08-1
- EN300-1877286
- AB46391
- tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate
-
- インチ: 1S/C16H21F3N2O2/c1-15(2,3)23-14(22)21-9-8-20-13(10-21)11-6-4-5-7-12(11)16(17,18)19/h4-7,13,20H,8-10H2,1-3H3
- InChIKey: KAFAVBCMBMIRBY-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC=CC=1C1CN(C(=O)OC(C)(C)C)CCN1)(F)F
計算された属性
- せいみつぶんしりょう: 330.15551240g/mol
- どういたいしつりょう: 330.15551240g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 6
- 重原子数: 23
- 回転可能化学結合数: 3
- 複雑さ: 421
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 41.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.9
tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1877286-0.25g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 0.25g |
$906.0 | 2023-09-18 | ||
Enamine | EN300-1877286-5.0g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 5g |
$3894.0 | 2023-06-01 | ||
Enamine | EN300-1877286-0.5g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 0.5g |
$946.0 | 2023-09-18 | ||
Enamine | EN300-1877286-1g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 1g |
$986.0 | 2023-09-18 | ||
Enamine | EN300-1877286-10g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 10g |
$4236.0 | 2023-09-18 | ||
Enamine | EN300-1877286-10.0g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 10g |
$5774.0 | 2023-06-01 | ||
Enamine | EN300-1877286-0.1g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 0.1g |
$867.0 | 2023-09-18 | ||
Enamine | EN300-1877286-2.5g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 2.5g |
$1931.0 | 2023-09-18 | ||
Enamine | EN300-1877286-1.0g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 1g |
$1343.0 | 2023-06-01 | ||
Enamine | EN300-1877286-0.05g |
tert-butyl 3-[2-(trifluoromethyl)phenyl]piperazine-1-carboxylate |
886767-77-7 | 0.05g |
$827.0 | 2023-09-18 |
tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate 関連文献
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Thu Trang Do,Kira Rundel,Qinying Gu,Eliot Gann,Sergei Manzhos,Krishna Feron,John Bell,Christopher R. McNeill,Prashant Sonar New J. Chem., 2017,41, 2899-2909
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
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Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890
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Miae Park,Donghak Jang,Soon Young Kim,Jong-In Hong New J. Chem., 2012,36, 1145-1148
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Dingqin Hu,Qianguang Yang,Haiyan Chen,Friso Wobben,Vincent M. Le Corre,Ranbir Singh,Tao Liu,Ruijie Ma,Hua Tang,L. Jan Anton Koster,Tainan Duan,He Yan,Zhipeng Kan,Zeyun Xiao,Shirong Lu Energy Environ. Sci., 2020,13, 2134-2141
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Kuiwei Qin,Xuefei Lv,Qiaorui Xing,Rui Li,Yulin Deng Anal. Methods, 2016,8, 2584-2591
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Yueyang Weng,Dongyan Deng,Lichun Zhang,Yingying Su,Yi Lv Anal. Methods, 2016,8, 7816-7823
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylateに関する追加情報
Introduction to Tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate (CAS No. 886767-77-7)
Tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate, a compound with the CAS number 886767-77-7, is a sophisticated molecule that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperazine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The structural features of this molecule, particularly the presence of a tert-butyl group and a trifluoromethyl substituent on the phenyl ring, contribute to its unique chemical properties and biological interactions.
The tert-butyl group, characterized by its steric bulk, plays a crucial role in modulating the pharmacokinetic and pharmacodynamic profiles of the compound. This bulky moiety can influence binding affinity, metabolic stability, and overall bioavailability, making it a valuable feature in drug design. On the other hand, the trifluoromethyl group introduces electronic and steric effects that can enhance the compound's interaction with biological targets. These modifications are often employed to improve metabolic stability, reduce lipophilicity, and increase binding affinity to enzymes and receptors.
In recent years, piperazine derivatives have been extensively studied for their potential in treating various neurological and psychiatric disorders. The structural motif of piperazine is found in several FDA-approved drugs, including antipsychotics, antidepressants, and anorectics. The introduction of additional functional groups, such as halogens or alkyl groups, further expands the pharmacological spectrum of these compounds. Tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate is no exception and represents a promising candidate for further exploration in this domain.
The synthesis of Tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate involves multi-step organic reactions that require precise control over reaction conditions and reagent selection. The process typically begins with the preparation of the trifluoromethylated phenyl ring, followed by its coupling with a piperazine moiety. The introduction of the tert-butyl group at the carboxyl position is achieved through selective functionalization techniques. Advanced synthetic methodologies, such as palladium-catalyzed cross-coupling reactions and organometallic transformations, are often employed to ensure high yield and purity.
The pharmacological evaluation of Tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate has revealed intriguing properties that warrant further investigation. Preclinical studies have demonstrated its potential as a modulator of neurotransmitter systems involved in mood regulation and cognitive function. The compound's interaction with serotonin receptors has been particularly noted, suggesting its utility in treating conditions such as depression and anxiety disorders. Additionally, its binding affinity to dopamine receptors may make it relevant in the context of neurodegenerative diseases.
The impact of fluorine substitution on the phenyl ring is another area of interest. Fluorine atoms can significantly alter the electronic properties of a molecule, leading to enhanced binding affinity and improved pharmacokinetic profiles. In the case of Tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate, the presence of multiple fluorine atoms may contribute to its selectivity for specific biological targets while minimizing off-target effects. This characteristic is particularly important in drug development, where selectivity is key to achieving therapeutic efficacy without causing adverse side effects.
The compound's potential therapeutic applications extend beyond neurological disorders. Emerging research suggests that Tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate may also exhibit anti-inflammatory properties. Piperazine derivatives have been shown to interact with inflammatory pathways, making them candidates for treating chronic inflammatory conditions. The unique structural features of this compound could enhance its ability to modulate these pathways effectively.
In conclusion, Tert-butyl 3-2-(trifluoromethyl)phenylpiperazine-1-carboxylate (CAS No. 886767-77-7) is a structurally complex molecule with significant potential in pharmaceutical research. Its synthesis involves sophisticated organic chemistry techniques, while its pharmacological properties suggest broad therapeutic applications. The presence of key functional groups such as the tert-butyl and trifluoromethyl moieties contributes to its unique chemical behavior and biological interactions. Further research is warranted to fully elucidate its mechanisms of action and therapeutic potential.
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